molecular formula C15H23NO B14834320 2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine

2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine

Cat. No.: B14834320
M. Wt: 233.35 g/mol
InChI Key: CYGVZGWYWIXQAK-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine involves several steps. One common method includes the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of strong bases and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-3-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)13-12(17-11-6-7-11)8-9-16-14(13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

CYGVZGWYWIXQAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1C(C)(C)C)OC2CC2

Origin of Product

United States

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